molecular formula C4H5KN+ B102325 1H-Pyrrole, potassium salt CAS No. 16199-06-7

1H-Pyrrole, potassium salt

Cat. No.: B102325
CAS No.: 16199-06-7
M. Wt: 105.18 g/mol
InChI Key: YWIWIWKNPYGWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole, potassium salt is a chemical compound derived from pyrrole, a five-membered nitrogen-containing heterocyclic aromatic compound. Pyrrole itself is a key structural unit in many biologically active molecules, including heme, chlorophyll, and vitamin B12. The potassium salt form of 1H-pyrrole is used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole, potassium salt can be synthesized through several methods. One common approach involves the reaction of pyrrole with potassium hydroxide. This reaction typically occurs in an aqueous solution, where pyrrole is deprotonated by potassium hydroxide to form the potassium salt.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, potassium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrrole-2-carboxylic acid.

    Reduction: Reduction reactions can convert it into different substituted pyrroles.

    Substitution: It readily undergoes electrophilic substitution reactions at the α-position (C2 or C5) due to the stability of the protonated intermediate.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents are commonly employed.

Major Products:

    Oxidation: Pyrrole-2-carboxylic acid.

    Reduction: Various substituted pyrroles.

    Substitution: Halogenated pyrroles, nitropyrroles, etc.

Scientific Research Applications

1H-Pyrrole, potassium salt has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and natural products.

    Medicine: Research on pyrrole derivatives has led to the development of drugs with anticancer, antibacterial, and antifungal properties.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1H-pyrrole, potassium salt involves its ability to participate in various chemical reactions due to the presence of the nitrogen atom in the pyrrole ring. This nitrogen atom can act as a nucleophile, facilitating reactions with electrophiles. The compound’s reactivity is influenced by the stability of the intermediate formed during these reactions.

Comparison with Similar Compounds

    Pyrrole: The parent compound, which lacks the potassium salt form.

    Indole: Another nitrogen-containing heterocycle with similar reactivity but a different structure.

    Furan: An oxygen-containing analog of pyrrole with different chemical properties.

Uniqueness: 1H-Pyrrole, potassium salt is unique due to its enhanced reactivity and solubility in aqueous solutions compared to its parent compound, pyrrole. This makes it particularly useful in various chemical reactions and industrial applications.

Properties

IUPAC Name

potassium;pyrrol-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N.K/c1-2-4-5-3-1;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIWIWKNPYGWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N-]C=C1.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16199-06-7
Record name 1H-pyrrole, potassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrole, potassium salt
Reactant of Route 2
1H-Pyrrole, potassium salt
Reactant of Route 3
1H-Pyrrole, potassium salt
Reactant of Route 4
1H-Pyrrole, potassium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.